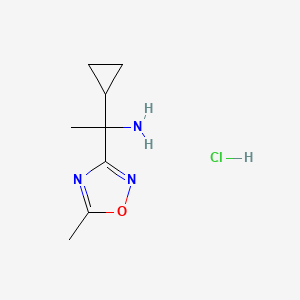![molecular formula C8H12Cl2N2O2 B3246876 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride CAS No. 1803585-23-0](/img/structure/B3246876.png)
2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride
Vue d'ensemble
Description
2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridine compounds. These derivatives are often used in further research and development applications .
Applications De Recherche Scientifique
2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the pyridine ring, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride include:
- 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride
- 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride
- 2-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring. This unique structure confers distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in various research and industrial applications .
Propriétés
IUPAC Name |
2-(pyridin-4-ylmethylamino)acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-1-3-9-4-2-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPVWSYBVOKJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3246809.png)



![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)
![3,4,5-trimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3246843.png)


![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)
![1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride](/img/structure/B3246871.png)


